N-(1-Cyclopropylethyl)cyclopropanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

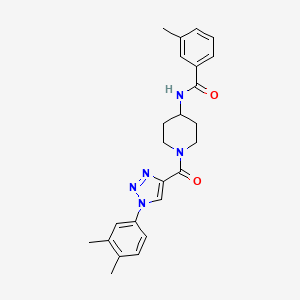

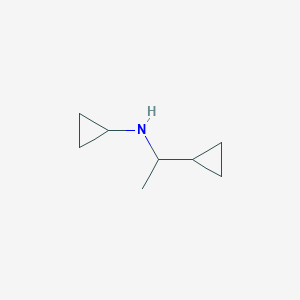

N-(1-Cyclopropylethyl)cyclopropanamine is a chemical compound with the CAS Number: 926185-71-9 . It has a molecular weight of 125.21 and its IUPAC name is N-(1-cyclopropylethyl)cyclopropanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for N-(1-Cyclopropylethyl)cyclopropanamine is 1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

N-(1-Cyclopropylethyl)cyclopropanamine is a liquid at room temperature . It has a molecular weight of 125.21 .科学的研究の応用

Cyclopropenimine-catalyzed Enantioselective Mannich Reactions

Cyclopropenimines, such as N-(1-Cyclopropylethyl)cyclopropanamine derivatives, are utilized in catalyzing Mannich reactions, offering high enantio- and diastereoselectivity. These reactions are pivotal for producing derivatives that can be further converted into several pharmacologically relevant compounds (J. Bandar & T. Lambert, 2013).

Cyclopropanamine Compounds in Neurological Applications

Cyclopropanamine derivatives have been explored for their potential in treating neurological conditions. The inhibition of lysine-specific demethylase 1 (LSD1) by functionalized cyclopropanamine inhibitors shows promise in therapeutic applications for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Synthesis of Bicyclic Cyclopropylamines

Research into the synthesis of bicyclic cyclopropylamines by intramolecular cyclopropanation demonstrates the structural versatility of cyclopropanamine derivatives. These compounds are essential building blocks in the development of biologically active molecules, showcasing the cyclopropylamine's utility in synthetic organic chemistry (Cao, Xiao, & Joullié, 1999).

Cyclopropylamines as Monoamine Oxidase Inhibitors

Studies on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine and related compounds reveal their function as potent monoamine oxidase inhibitors. This inhibition plays a significant role in increasing serotonin levels in the brain, suggesting applications in the treatment of depressive disorders (R. Fuller, 1968).

The Role of Cyclopropyl Fragment in Drug Molecules

The incorporation of cyclopropyl rings, similar to those in N-(1-Cyclopropylethyl)cyclopropanamine, into drug molecules enhances potency and reduces off-target effects. The unique structural properties of the cyclopropyl ring make it a valuable component in drug design and discovery, indicating its widespread application in medicinal chemistry (T. Talele, 2016).

Safety and Hazards

N-(1-Cyclopropylethyl)cyclopropanamine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H226, H314, and H335 . These statements indicate that the compound is flammable, can cause severe skin burns and eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

N-(1-cyclopropylethyl)cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVPZOUKYTYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyclopropylethyl)cyclopropanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2656176.png)

![N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2656177.png)

![N~4~-(2-chlorobenzyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2656187.png)

![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)

![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)